Butane-1,1,1,4,4,4-d6
Overview
Description
Butane-1,1,1,4,4,4-d6, also known as 1,1,1,4,4,4-Hexadeuterobutane, is a deuterated compound . Its molecular formula is CD3CH2CH2CD3 . It is used in various chemical reactions .
Synthesis Analysis
The primary and secondary abstraction dynamics of chlorine atom reaction with this compound have been studied . The H- and D-atom abstraction channels were studied over a range of collision energies .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula CD3CH2CH2CD3 .
Chemical Reactions Analysis
The rate coefficients for the reactions of NO3 radicals with two deuterated n-butanes (butane-D10 and this compound) have been reported . The rate coefficients for NO3 reactions correlate with the enthalpy change for the reaction, suggesting that the mechanism for NO3 reactions with alkanes is through H atom abstraction .
Physical and Chemical Properties Analysis
Scientific Research Applications
Combustion and Pyrolysis : Butane isomers, including Butane-1,1,1,4,4,4-d6, are studied for their combustion and pyrolysis behaviors. These studies focus on understanding the influence of fuel structure and pressure on combustion chemistry, which is critical for developing efficient combustion processes (Li et al., 2018).
Chemical Reaction Dynamics : Research on the abstraction dynamics of Cl atom reactions with this compound has provided insights into primary (D-atom) and secondary (H-atom) abstraction dynamics. Such studies are fundamental to understanding reaction mechanisms at a molecular level (Estillore et al., 2011).
Kinetics and Mechanism of Reactions : Investigations into the kinetics and mechanisms of reactions involving chlorinated butanes, including isotopically labeled versions like this compound, help in understanding their behavior in various environmental settings, such as the marine boundary layer (Ragains & Finlayson‐Pitts, 1997).
Catalysis and Industrial Applications : The dehydrogenation of butane is studied for its potential in producing industrially significant chemicals. Such research is essential for exploring alternative processes in the chemical industry (Kopač et al., 2020).
Polymer Synthesis and Characterization : Butane derivatives are used in synthesizing new types of polymers with desirable properties such as thermal stability and solubility. Such developments have implications for materials science and engineering (Faghihi et al., 2011).
Molecular Structure and Dynamics : Studies on the molecular structure and dynamics of butane, including its deuterated forms, contribute to a better understanding of chemical bonding and molecular behavior. This is crucial for theoretical chemistry and molecular physics (Heinrich & Lüttke, 1977).
Gas Separation Technologies : Research on the separation properties of polyimide membranes for gases like butane informs the development of advanced materials for gas separation, which is important for environmental and industrial applications (Okamoto et al., 1997).
Biotechnological Applications : Studies on the biosynthesis pathways in bacteria, including the utilization of butane for producing chemicals like 1,4-butanediol, show the potential of biotechnological applications in producing industrial chemicals (Liu & Lu, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,1,1,4,4,4-hexadeuteriobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNQMDRQITEOD-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583919 | |
Record name | (1,1,1,4,4,4-~2~H_6_)Butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13183-67-0 | |
Record name | (1,1,1,4,4,4-~2~H_6_)Butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13183-67-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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